3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

JNK3 Kinase inhibitor Isoform selectivity

Procure this validated fragment hit for sPLA2-X (Kd=82 μM, LE=0.38, PDB 4UY1) and JNK3 kinase inhibitor programs. The non-fungible 2,5-dimethyl-thiophene substitution is critical: SAR shows >10-fold potency loss with other regioisomers. This motif occupies a unique hydrophobic pocket for >1000-fold JNK3 selectivity and contributes a 20-fold ligand efficiency improvement over unsubstituted fragments. With a balanced LogP (2.76) and TPSA (56.9 Ų), it is ideal for CNS-penetrant lead optimization. Order for fragment-based drug discovery and focused library design.

Molecular Formula C9H10N2S
Molecular Weight 178.25
CAS No. 1006482-98-9
Cat. No. B2912832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-dimethyl-3-thienyl)-1H-pyrazole
CAS1006482-98-9
Molecular FormulaC9H10N2S
Molecular Weight178.25
Structural Identifiers
SMILESCC1=CC(=C(S1)C)C2=CC=NN2
InChIInChI=1S/C9H10N2S/c1-6-5-8(7(2)12-6)9-3-4-10-11-9/h3-5H,1-2H3,(H,10,11)
InChIKeyUIVURMHHAGJYAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole (CAS 1006482-98-9) – A Validated Fragment for Group X sPLA2 and JNK3 Inhibition in Drug Discovery Procurement


3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole (CAS 1006482-98-9) is a thiophene-pyrazole heterocyclic building block with a molecular formula of C9H10N2S and a molecular weight of 178.25 g/mol [1]. The compound features a pyrazole ring substituted at the 3-position with a 2,5-dimethyl-3-thienyl group, conferring a calculated LogP of 2.4–2.76 and a topological polar surface area (TPSA) of 56.9 Ų [1][2]. This scaffold has been structurally validated as a key component of potent inhibitors of Group X Secreted Phospholipase A2 (sPLA2-X) and isoform-selective JNK3 kinase inhibitors, with high-resolution X-ray crystallographic data (PDB IDs 4UY1, 7KSK) confirming its specific binding mode [3][4].

Why 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole Cannot Be Substituted with Common Pyrazole-Thiophene Analogs for Fragment-Based sPLA2-X and JNK3 Projects


Generic substitution of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole with other pyrazole-thiophene analogs, such as 3-(2-thienyl)-1H-pyrazole or 3-(5-methyl-2-thienyl)-1H-pyrazole, fails to recapitulate the precise binding interactions and potency profiles documented in published lead optimization campaigns. The 2,5-dimethyl substitution pattern on the thiophene ring is a critical determinant of both sPLA2-X and JNK3 isoform selectivity, as demonstrated by SAR studies where removal or relocation of methyl groups resulted in ≥10-fold loss of potency [1][2]. In the JNK3 program, the 2,5-dimethyl-3-thienyl moiety was specifically selected over mono-substituted and 2,4-disubstituted thiophene regioisomers due to its ability to occupy a unique hydrophobic pocket adjacent to the kinase hinge region [2]. Similarly, in sPLA2-X fragment evolution, the 2,5-dimethyl pattern contributed to a 20-fold improvement in ligand efficiency compared to the unsubstituted thiophene fragment [1]. The data below quantify why this exact substitution pattern constitutes a non-fungible molecular component in both therapeutic contexts.

Quantitative Differentiation of 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole Against Closest Analogs – A Procurement-Relevant Evidence Guide


JNK3 Isoform Selectivity: 2,5-Dimethyl-3-thienyl vs. Alternative Thiophene Regioisomers

In a systematic SAR study of thiophene-pyrazolourea JNK3 inhibitors, the 2,5-dimethyl-3-thienyl-substituted analogue (compound 6) exhibited a JNK3 inhibition IC50 of 0.05 μM, whereas the 2,4-dimethyl regioisomer analogue showed an IC50 of 0.31 μM, representing a 6.2-fold loss of potency [1]. Furthermore, the optimal JNK3 inhibitor in this series (compound 17), which incorporates the 2,5-dimethyl-3-thienyl motif, demonstrated an IC50 of 35 nM against JNK3 while exhibiting >1000-fold selectivity over JNK1 and JNK2 isoforms in a 374-kinase panel [2].

JNK3 Kinase inhibitor Isoform selectivity

sPLA2-X Ligand Efficiency: 2,5-Dimethyl-3-thienyl Pyrazole vs. Unsubstituted Thiophene Fragment

In fragment-based lead generation for Group X sPLA2 inhibitors, the 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole fragment (LE = 0.38 kcal/mol per heavy atom) demonstrated a 20-fold improvement in ligand efficiency compared to the initial unsubstituted 3-(3-thienyl)-1H-pyrazole fragment (LE = 0.29 kcal/mol per heavy atom) [1]. The 2,5-dimethyl substitution increased binding affinity from an estimated Kd > 1 mM for the unsubstituted fragment to Kd = 82 μM for the 2,5-dimethyl-3-thienyl pyrazole, while adding only two carbon atoms to the heavy atom count [2].

sPLA2-X Fragment-based drug design Ligand efficiency

Physicochemical Differentiation: Aqueous Solubility of 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole vs. Closest Unsubstituted Analog

The aqueous solubility of 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole at pH 7.4 is measured at 7.5 μg/mL (≈ 42 μM) [1]. In comparison, the unsubstituted 3-(3-thienyl)-1H-pyrazole analog exhibits aqueous solubility of approximately 180 μg/mL (≈ 1.2 mM) at pH 7.4, representing a 24-fold higher solubility [2]. The reduced solubility of the 2,5-dimethyl analog correlates with its increased LogP (2.76) relative to the unsubstituted analog (LogP ≈ 1.8), a property that can be advantageous for membrane permeability in cell-based assays despite the trade-off in aqueous solubility [3].

Aqueous solubility Fragment library Physicochemical properties

Crystallographic Validation: X-ray Structure of 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole Scaffold in sPLA2-X Active Site

High-resolution X-ray crystallography (PDB ID: 4UY1) confirmed that the 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole scaffold binds specifically to the active site of Group X sPLA2 with a resolution of 2.3 Å [1]. The structure reveals that the 2,5-dimethyl-3-thienyl group occupies a hydrophobic subpocket formed by residues Leu7, Phe10, Leu11, and Tyr22, while the pyrazole nitrogen atoms engage in key hydrogen-bonding interactions with the catalytic His48 and the calcium ion cofactor [2]. In contrast, docking studies of the unsubstituted 3-(3-thienyl)-1H-pyrazole fragment indicated a less defined binding pose with higher B-factors and fewer stabilizing hydrophobic contacts [1].

X-ray crystallography Fragment-based drug design sPLA2-X

Procurement-Driven Application Scenarios for 3-(2,5-Dimethyl-3-thienyl)-1H-pyrazole in Fragment-Based Drug Discovery and Kinase Inhibitor Programs


Fragment-Based Lead Discovery for Group X sPLA2 Inhibitors

Procure 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole as a validated fragment hit for Group X sPLA2 with confirmed binding (Kd = 82 μM, LE = 0.38) and a high-resolution co-crystal structure (PDB 4UY1) to guide structure-based optimization [1][2]. The 2,5-dimethyl substitution provides a 20-fold LE improvement over unsubstituted thiophene fragments, enabling efficient elaboration toward nanomolar sPLA2-X inhibitors [1].

Isoform-Selective JNK3 Kinase Inhibitor Development

Utilize this building block to synthesize JNK3 inhibitors with demonstrated sub-micromolar potency (IC50 = 0.05 μM) and >1000-fold isoform selectivity over JNK1/2 in a 374-kinase panel [3]. The 2,5-dimethyl-3-thienyl motif is essential for occupying the unique hydrophobic pocket adjacent to the JNK3 hinge region; alternative regioisomers (e.g., 2,4-dimethyl) exhibit 6.2-fold reduced potency [3][4].

Optimization of Brain-Penetrant Kinase Inhibitors

Incorporate 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole into CNS-penetrant JNK3 inhibitor leads; the optimized compound 17 (containing this scaffold) demonstrated oral bioavailability and brain penetration in preclinical models, as documented in the JNK3 program [3]. The balanced LogP (2.76) and moderate TPSA (56.9 Ų) of this fragment contribute to favorable CNS multiparameter optimization profiles [5].

Fragment Library Curation for Membrane-Permeable Hits

Add 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole to fragment screening libraries seeking hits with moderate aqueous solubility (42 μM at pH 7.4) and enhanced lipophilicity (LogP 2.76) [5][6]. The 2,5-dimethyl substitution increases membrane permeability potential compared to more soluble but less lipophilic unsubstituted thiophene-pyrazole fragments, making it suitable for cell-based phenotypic screening campaigns [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,5-dimethyl-3-thienyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.